(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine is a compound that belongs to the class of benzofuran derivatives.
Vorbereitungsmethoden
The synthesis of (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine involves several steps. One common method includes the formation of the benzofuran ring through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzofuran-5-carboxylic acid derivatives, while reduction reactions may produce benzofuran-5-ylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
Benzofuran derivatives, including (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine, have been extensively studied for their biological activities. These compounds exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . In the field of medicine, they are being explored as potential therapeutic agents for diseases such as cancer and viral infections. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In industry, benzofuran derivatives are utilized in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and proteins involved in disease pathways, thereby exerting their therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Benzofuran derivatives are a diverse class of compounds with varying structures and properties. Similar compounds include benzothiophene derivatives and other benzofuran analogs . What sets (NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine apart is its unique structure, which may confer specific biological activities and applications not found in other benzofuran derivatives.
Eigenschaften
Molekularformel |
C9H9NO2 |
---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(NZ)-N-(2,3-dihydro-1-benzofuran-5-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H9NO2/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5-6,11H,3-4H2/b10-6- |
InChI-Schlüssel |
KZPPLHLNEOMCIV-POHAHGRESA-N |
Isomerische SMILES |
C1COC2=C1C=C(C=C2)/C=N\O |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.